Cas no 2228513-51-5 (4-(2-bromo-5-methoxyphenoxy)piperidine)

4-(2-bromo-5-methoxyphenoxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromo-5-methoxyphenoxy)piperidine
- 2228513-51-5
- EN300-1936311
-
- インチ: 1S/C12H16BrNO2/c1-15-10-2-3-11(13)12(8-10)16-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
- InChIKey: FOEQLFZIGWHVKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1OC1CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 285.03644g/mol
- どういたいしつりょう: 285.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 30.5Ų
4-(2-bromo-5-methoxyphenoxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936311-0.25g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1936311-5g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1936311-10.0g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 10g |
$3683.0 | 2023-05-31 | ||
Enamine | EN300-1936311-1.0g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 1g |
$857.0 | 2023-05-31 | ||
Enamine | EN300-1936311-5.0g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 5g |
$2485.0 | 2023-05-31 | ||
Enamine | EN300-1936311-0.05g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1936311-10g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1936311-1g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1936311-0.5g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1936311-2.5g |
4-(2-bromo-5-methoxyphenoxy)piperidine |
2228513-51-5 | 2.5g |
$1509.0 | 2023-09-17 |
4-(2-bromo-5-methoxyphenoxy)piperidine 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
4-(2-bromo-5-methoxyphenoxy)piperidineに関する追加情報
Research Brief on 4-(2-bromo-5-methoxyphenoxy)piperidine (CAS: 2228513-51-5): Recent Advances and Applications
4-(2-bromo-5-methoxyphenoxy)piperidine (CAS: 2228513-51-5) is a chemically synthesized piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromo-methoxy phenoxy and piperidine moieties, has been explored as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutic agents. Recent studies have highlighted its role in targeting central nervous system (CNS) disorders, inflammation, and oncology-related pathways, making it a compound of interest for multidisciplinary research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of 4-(2-bromo-5-methoxyphenoxy)piperidine derivatives as potential serotonin receptor modulators. The study demonstrated that modifications at the piperidine nitrogen or the bromo-methoxy phenoxy group significantly influenced binding affinity to 5-HT receptors, suggesting its utility in designing selective ligands for neuropsychiatric disorders. Molecular docking simulations further validated these findings, emphasizing the compound's versatility in drug design.
Another notable application was reported in a 2024 Nature Communications article, where 4-(2-bromo-5-methoxyphenoxy)piperidine was utilized as a scaffold for developing inhibitors of protein kinases involved in inflammatory pathways. The compound's ability to stabilize specific kinase conformations led to the identification of a lead candidate with nanomolar potency, currently under preclinical evaluation for autoimmune diseases. This underscores its potential as a privileged structure in kinase inhibitor development.
From a synthetic chemistry perspective, recent advancements in green chemistry protocols have optimized the production of 4-(2-bromo-5-methoxyphenoxy)piperidine. A 2023 ACS Sustainable Chemistry & Engineering paper detailed a solvent-free, catalytic method using palladium nanoparticles, achieving a 92% yield while reducing hazardous waste. This aligns with the pharmaceutical industry's push toward sustainable API manufacturing.
Despite these promising developments, challenges remain in the clinical translation of derivatives based on this scaffold. Pharmacokinetic studies (e.g., 2024 European Journal of Pharmaceutical Sciences) indicate that while the compound exhibits favorable blood-brain barrier penetration, its metabolic stability requires further optimization through prodrug strategies or structural tweaks. Ongoing research aims to address these limitations while expanding its therapeutic scope.
In conclusion, 4-(2-bromo-5-methoxyphenoxy)piperidine (2228513-51-5) represents a versatile chemical entity with demonstrated applications in CNS drug discovery, kinase inhibition, and sustainable synthesis. Future research directions may explore its utility in targeted protein degradation (PROTACs) or as a fragment in combinatorial chemistry, solidifying its role in next-generation drug development pipelines.
2228513-51-5 (4-(2-bromo-5-methoxyphenoxy)piperidine) 関連製品
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 2418670-57-0(methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)
- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)
- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)
- 923773-32-4([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
- 1314698-58-2(tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)




